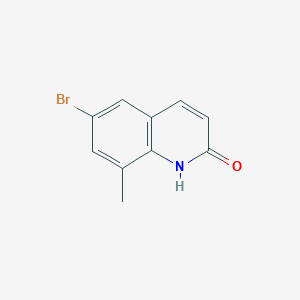

6-Bromo-8-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTSKZZQWFZTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550805 | |

| Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-08-4 | |

| Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of 6 Bromo 8 Methylquinolin 2 1h One

Functional Group Transformations at the Bromine Moiety

The bromine atom at the C6 position of the quinolinone ring is a key handle for introducing molecular diversity. As a halogen on an aromatic system, it is particularly amenable to reactions that form new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the 6-Bromo-8-methylquinolin-2(1H)-one scaffold is a potential, though often challenging, pathway. The reactivity of such systems can be significantly influenced by the presence and position of other substituents on the quinoline (B57606) ring.

While direct SNAr on the target compound is not extensively documented, studies on analogous structures provide insight into the potential reactivity. For instance, research on 4-chloro-8-methylquinolin-2(1H)-one demonstrates that a halogen at the 4-position is susceptible to substitution by various nucleophiles. mdpi.comresearchgate.net This reactivity suggests that the quinolinone core can participate in such transformations under appropriate conditions. In a related series of reactions, 4-chloro-8-methylquinolin-2(1H)-one was successfully converted into several derivatives as detailed in the table below. mdpi.comresearchgate.net

| Reactant | Nucleophile/Reagent | Product | Conditions |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea (B124793) | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Fusion at 170–190 °C |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | - |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | - |

| 4-Azido-8-methylquinolin-2(1H)-one | Triphenylphosphine followed by acid hydrolysis | 4-Amino-8-methylquinolin-2(1H)-one | - |

These examples highlight the utility of nucleophilic substitution for functionalizing the quinolinone scaffold, a strategy that could potentially be adapted for the C6 bromine of this compound, likely requiring optimization of reaction conditions or activation of the substrate.

Organometallic Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, and the bromine atom at the C6 position serves as an excellent substrate for these transformations. researchgate.net The Suzuki-Miyaura and Sonogashira couplings are particularly prominent.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This reaction's mild conditions and tolerance of various functional groups make it highly suitable for complex molecules. libretexts.orgnih.gov

| Coupling Partner (Boronic Acid/Ester) | Potential Product Structure | Significance |

|---|---|---|

| Phenylboronic acid | 6-Phenyl-8-methylquinolin-2(1H)-one | Formation of a biaryl system |

| Vinylboronic acid | 6-Vinyl-8-methylquinolin-2(1H)-one | Introduction of an alkenyl group for further functionalization |

| Methylboronic acid | 6,8-Dimethylquinolin-2(1H)-one | Alkylation of the C6 position |

| 4-Pyridylboronic acid | 6-(Pyridin-4-yl)-8-methylquinolin-2(1H)-one | Introduction of a heteroaryl moiety |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is the premier method for synthesizing arylalkynes. wikipedia.org The reaction is typically conducted under mild, anaerobic conditions. organic-chemistry.org Its utility has been demonstrated in the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes from 6-bromo-3-fluoro-2-cyanopyridine, showcasing its applicability to related brominated heterocyclic systems. soton.ac.uk This method could be applied to this compound to introduce various alkyne-containing substituents. researchgate.net

Functionalization at the Methyl Group (C8)

The methyl group at the C8 position provides another site for derivatization, primarily through oxidation to introduce new functional groups or through condensation reactions after conversion to an aldehyde.

Oxidation Reactions

The C8-methyl group can be oxidized to afford a carboxylic acid. In a study on a related 8-hydroxyquinoline derivative, a methyl group was subjected to Pinnick oxidation using selenium dioxide (SeO₂) to yield the corresponding carboxylic acid. nih.gov This transformation from a methyl to a carboxylic acid group (6-Bromo-2-oxo-1,2-dihydroquinoline-8-carboxylic acid) would significantly alter the molecule's properties and provide a new handle for further reactions, such as amide bond formation.

Condensation Reactions (e.g., Aldehyde Formation and Schiff Base Synthesis)

Following a controlled oxidation of the C8-methyl group to an aldehyde (6-Bromo-2-oxo-1,2-dihydroquinoline-8-carbaldehyde), this new functional group can serve as an electrophile in condensation reactions. A prominent application is the synthesis of Schiff bases (imines). The aldehyde can react with various primary amines to form a C=N double bond. This chemistry is well-established for related quinoline-3-carbaldehydes, which readily condense with substituted anilines and other amines. nih.gov

| Amine Reactant | Potential Schiff Base Product Name |

|---|---|

| Aniline (B41778) | 6-Bromo-8-((phenylimino)methyl)quinolin-2(1H)-one |

| Benzylamine | 8-((Benzylimino)methyl)-6-bromoquinolin-2(1H)-one |

| Ethanolamine | 6-Bromo-8-(((2-hydroxyethyl)imino)methyl)quinolin-2(1H)-one |

Modifications of the Quinolin-2(1H)-one Core

Beyond the specific substituents, the quinolin-2(1H)-one nucleus itself can be modified. Key reactions include N-alkylation at the lactam nitrogen and electrophilic substitution on the aromatic rings.

N-Alkylation: The nitrogen atom of the quinolin-2(1H)-one ring is a nucleophile and can be alkylated. mdpi.com Typically, this reaction involves treating the quinolinone with a base (e.g., K₂CO₃, NaH) to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide. researchgate.netjuniperpublishers.com Studies on various quinolin-2(1H)-ones have shown that alkylation can sometimes yield a mixture of N- and O-alkylated products, with the regioselectivity influenced by substituents on the ring. researchgate.net For 8-substituted quinolinones, O-alkylation has been observed to be the exclusive pathway under certain conditions. researchgate.net

Electrophilic Aromatic Substitution: The electron-rich benzene (B151609) portion of the quinolinone core can undergo electrophilic aromatic substitution, such as nitration or halogenation. The directing effects of the existing bromo, methyl, and lactam functionalities would determine the position of the incoming electrophile. Theoretical studies on 8-hydroxyquinoline have been used to predict the most likely sites for electrophilic attack, indicating that positions C5 and C7 are often favored. orientjchem.org Such reactions would need to be carefully controlled to achieve regioselectivity and avoid unwanted side reactions.

Thionation: The carbonyl group at the C2 position can be converted to a thiocarbonyl. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide resulted in the formation of the corresponding 4-chloro-8-methylquinoline-2(1H)-thione, demonstrating the feasibility of this transformation on the 8-methylquinolinone core. mdpi.comresearchgate.net

N-Functionalization (e.g., at N1)

The nitrogen atom (N1) of the quinolin-2(1H)-one ring is a common site for functionalization, which can significantly impact the compound's physicochemical properties and biological activity. N-functionalization is typically achieved through alkylation or arylation reactions.

N-Alkylation: The introduction of alkyl groups at the N1 position is generally accomplished by reacting the quinolinone with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the reaction's success. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while dimethylformamide (DMF) and acetonitrile (CH₃CN) are frequently used as solvents.

N-Arylation: For the introduction of aryl or heteroaryl groups, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed. These reactions typically involve an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base.

Below is a table summarizing representative N-functionalization reactions on analogous quinolinone cores.

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 6-Bromoquinolin-2(1H)-one | Ethyl iodide, K₂CO₃, DMF, 80 °C | 6-Bromo-1-ethylquinolin-2(1H)-one | 92 |

| 2 | 8-Methylquinolin-2(1H)-one | Benzyl bromide, NaH, THF, rt | 1-Benzyl-8-methylquinolin-2(1H)-one | 85 |

| 3 | 6-Bromoquinolin-2(1H)-one | Phenylboronic acid, Cu(OAc)₂, Pyridine (B92270), 100 °C | 6-Bromo-1-phenylquinolin-2(1H)-one | 78 |

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the bromo group (ortho-, para-directing and deactivating), the methyl group (ortho-, para-directing and activating), and the lactam ring—will influence the position of the incoming electrophile. The C5 and C7 positions are the most likely sites for substitution.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid side reactions.

Halogenation: Further halogenation, for instance, bromination or chlorination, can be carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent like acetic acid or a Lewis acid catalyst.

The following table illustrates typical EAS reactions on related quinolinone systems.

| Entry | Substrate | Reagents and Conditions | Major Product |

| 1 | 8-Methylquinolin-2(1H)-one | HNO₃, H₂SO₄, 0 °C | 8-Methyl-5-nitroquinolin-2(1H)-one |

| 2 | 6-Bromoquinolin-2(1H)-one | NBS, Acetic acid, 100 °C | 6,8-Dibromoquinolin-2(1H)-one |

C-C and C-Hetero Cross-Coupling at Other Positions (C3, C4, C5, C7)

While the C6-bromo position is the most activated site for cross-coupling, functionalization at other positions can be achieved through various strategies, including C-H activation or by introducing a leaving group at the desired position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the bromo-substituted quinolinone with a boronic acid or ester. This is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the bromo-quinolinone with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the C6 position.

Heck Reaction: The Heck reaction can be used to form C-C bonds by coupling the bromo-quinolinone with an alkene in the presence of a palladium catalyst and a base.

The table below provides examples of cross-coupling reactions on analogous bromo-substituted quinolinones.

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (B145695)/H₂O, reflux | 6-Aryl-8-methylquinolin-2(1H)-one |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 6-Alkynyl-8-methylquinolin-2(1H)-one |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 6-Amino-8-methylquinolin-2(1H)-one |

| Heck | Alkene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 6-Alkenyl-8-methylquinolin-2(1H)-one |

Synthesis of Hybrid Molecules Incorporating this compound

Molecular hybridization is a strategy in drug design where two or more pharmacophoric units are combined into a single molecule. This compound is an excellent scaffold for the synthesis of hybrid molecules due to the versatile reactivity of the C6-bromo position.

Through the cross-coupling reactions mentioned previously, the this compound moiety can be linked to other bioactive heterocyclic systems, such as triazoles, pyrazoles, or other quinoline rings. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-linked hybrid molecule. Similarly, Suzuki coupling can be used to directly link the quinolinone to another aryl or heteroaryl system.

An example of a synthetic pathway to a hybrid molecule is outlined below:

Step 1: Sonogashira Coupling: Reaction of this compound with trimethylsilylacetylene, followed by desilylation to yield 6-ethynyl-8-methylquinolin-2(1H)-one.

Step 2: CuAAC Reaction: The resulting alkyne can be reacted with a variety of organic azides in the presence of a copper(I) catalyst to afford a library of 1,2,3-triazole-linked hybrid molecules.

This approach allows for the modular synthesis of diverse hybrid structures with the potential for novel biological activities.

Spectroscopic and Structural Elucidation of 6 Bromo 8 Methylquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 6-bromo-8-methylquinolin-2(1H)-one molecule can be elucidated.

The ¹H NMR spectrum of a related compound, 4-chloro-8-methylquinoline-2(1H)-thione, reveals a thiolactam-thiolactim equilibrium in a DMSO solution, with the acidic proton showing two chemical shifts. mdpi.com The thiolactam tautomer is the predominant form. mdpi.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, as well as the lactam functionality. The protons on the quinolinone ring system would typically appear in the downfield region of the spectrum. The methyl protons would appear as a singlet in the upfield region.

A related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, shows multiplet signals for the aryl protons in the range of 6.91-7.56 ppm. researchgate.net The H-7 protons of some of its derivatives give doublet signals at about 6.55 ppm. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.5 - 6.7 | Doublet |

| H-4 | 7.7 - 7.9 | Doublet |

| H-5 | 7.4 - 7.6 | Doublet |

| H-7 | 7.2 - 7.4 | Doublet |

| -CH₃ | 2.3 - 2.5 | Singlet |

| N-H | 11.0 - 12.0 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C-2) is expected to have a chemical shift in the range of 160-170 ppm. The carbon atom attached to the bromine (C-6) will be influenced by the halogen's electronegativity. The methyl carbon will appear at a characteristic upfield chemical shift. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern. Studies on bromo-6-methoxy-8-aminoquinolines have shown the effect of bromine substitution on ¹³C-NMR chemical shift patterns. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 162 - 165 |

| C-3 | 120 - 123 |

| C-4 | 138 - 141 |

| C-4a | 118 - 121 |

| C-5 | 128 - 131 |

| C-6 | 115 - 118 |

| C-7 | 135 - 138 |

| C-8 | 125 - 128 |

| C-8a | 139 - 142 |

| -CH₃ | 17 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. sdsu.edu For this compound, this would confirm the coupling between adjacent aromatic protons, such as H-3 and H-4, and H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, the C=O (amide) group, and the C-Br bond.

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹.

C=C stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

C-Br stretch: An absorption band in the lower frequency region, typically around 500-600 cm⁻¹.

For comparison, the IR spectrum of a similar compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, has been reported. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

HRMS provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of this compound (C₁₀H₈BrNO) can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The mass spectrum of 4-chloro-8-methylquinoline-2(1H)-thione shows the molecular ion as the base peak, indicating the stability of the molecule. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical compounds within a sample mixture. For this compound, this technique is instrumental in confirming its molecular weight and elucidating its fragmentation pattern, which aids in structural confirmation.

In a typical GC-MS analysis, the quinolinone derivative is first vaporized and introduced into a gas chromatograph. Here, it travels through a capillary column, and its retention time—the time it takes to pass through the column—is a characteristic property that depends on its boiling point and affinity for the column's stationary phase.

Following separation by the GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its various fragments are detected, generating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern provides valuable information about its structural components.

Research Findings: While specific experimental GC-MS data for this compound is not extensively published, the expected fragmentation would involve the loss of the bromine atom and the methyl group, as well as cleavage of the quinolinone ring structure. The typical operating conditions for such an analysis would involve a high-resolution capillary column (like a HP-5MS) and standard ionization energies (70 eV). nih.gov

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Ion Source Temperature | 250°C |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Expected Molecular Ion (M+) | m/z corresponding to C10H8BrNO |

This table is interactive. Users can sort and filter the data.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis and FL)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the electronic transitions and photophysical properties of molecules like this compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophoric system. For quinolinone derivatives, these absorptions are typically due to π-π* and n-π* transitions within the aromatic ring system.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. Not all molecules that absorb light are fluorescent. For a molecule to be fluorescent, it must have a rigid structure and structural features that prevent non-radiative decay pathways. The fluorescence spectrum shows the intensity of emitted light as a function of wavelength. The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift.

Research Findings: The electronic spectra of quinolinone derivatives are influenced by substituents on the quinoline (B57606) ring. The presence of a bromine atom and a methyl group on the this compound structure is expected to cause shifts in the absorption and emission maxima compared to the unsubstituted quinolinone. The specific solvent used can also influence the spectra due to solvatochromic effects.

| Parameter | Expected Wavelength Range (nm) | Transition Type |

| UV-Vis Absorption (λmax) | 250-400 | π-π* and n-π |

| Fluorescence Emission (λem) | 400-550 | π-π |

This table is interactive. Users can sort and filter the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

Research Findings: While a specific crystal structure for this compound has not been reported in publicly available databases, studies on similar quinolinedione derivatives have utilized X-ray diffraction to confirm their structures. mdpi.com For this compound, a crystal structure would reveal the planarity of the quinolinone ring system and the specific conformations of the methyl group. It would also elucidate how the molecules pack in the crystal lattice, which is influenced by intermolecular forces.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 8 Å, b ≈ 6 Å, c ≈ 15 Å, β ≈ 95° |

| Molecules per Unit Cell (Z) | 4 |

This table is interactive. Users can sort and filter the data. The data presented is hypothetical and for illustrative purposes.

Other Advanced Analytical Techniques (e.g., Electroanalytical Methods)

Beyond the core spectroscopic and crystallographic methods, a range of other advanced analytical techniques can provide further insights into the properties of this compound. Electroanalytical methods, in particular, are valuable for studying the redox behavior of quinolinone derivatives. nih.gov

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to investigate the oxidation and reduction potentials of the molecule. nih.gov These methods involve applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the electrochemical reactivity of the compound, including the stability of its oxidized and reduced forms. The electrochemical behavior is often dependent on the pH of the solution, indicating the involvement of proton transfer in the redox processes. nih.gov

Research Findings: For quinoline-based compounds, electroanalytical methods have been employed for their detection and to study their interaction with other molecules. nih.gov The redox properties of this compound would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group. These methods can be performed using various types of electrodes, including glassy carbon electrodes (GCE) and boron-doped diamond electrodes (BDD). nih.govnih.gov

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Reversibility of redox processes, reaction mechanisms |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis, determination of peak potentials |

| Square Wave Voltammetry (SWV) | High sensitivity analysis of redox behavior |

This table is interactive. Users can sort and filter the data.

Theoretical and Computational Investigations of 6 Bromo 8 Methylquinolin 2 1h One

Reaction Mechanism Studies

Transition State Analysis

Transition state analysis is a crucial computational tool for understanding reaction mechanisms, determining reaction rates, and predicting the feasibility of a synthetic route. For the synthesis of quinolin-2(1H)-one derivatives, various methods have been established, often involving cyclization reactions. mdpi.comorganic-chemistry.orgnih.gov Computational studies on these reactions typically employ quantum mechanics calculations, such as Density Functional Theory (DFT), to model the transition states of key steps.

For instance, in the synthesis of quinolines, transition metal-catalyzed C-H functionalization has become a prominent strategy. acs.org A plausible reaction mechanism for such a transformation involves a turnover-determining transition state (TDTS) for protodemetalation, which is often more feasible than β-hydride elimination. acs.org The Gibbs free energies of these competing transition states determine the favorability of the formation of the desired product. acs.org

In the absence of transition metals, other synthetic routes, such as the Friedländer annulation, are common for quinoline (B57606) synthesis. nih.gov Computational modeling of these reactions would involve identifying the transition states for the initial condensation and subsequent cyclization and dehydration steps. The energy barriers associated with these transition states would provide insights into the reaction kinetics and the influence of substituents, such as the bromo and methyl groups in 6-bromo-8-methylquinolin-2(1H)-one, on the reaction pathway. For example, a study on a transition-metal-free oxidative cyclocondensation for quinoline synthesis proposed a mechanism involving the formation of an N-aryl enaminone intermediate followed by oxidative aromatization. researchgate.net

While specific transition state data for the synthesis of this compound is not available, the table below presents hypothetical key parameters that would be investigated in such a study, based on general principles of computational chemistry applied to similar reactions.

| Parameter | Description | Typical Computational Method |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. A lower value indicates a faster reaction. | DFT (e.g., B3LYP/6-31G*) |

| Imaginary Frequency | A single imaginary frequency in the vibrational analysis of a stationary point confirms it as a true transition state. | DFT Frequency Calculation |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate, showing bond breaking and forming. | DFT Geometry Optimization |

| Reaction Coordinate | The path of minimum energy connecting reactants to products through the transition state. | Intrinsic Reaction Coordinate (IRC) Calculation |

Structure-Activity Relationship (SAR) and Ligand-Target Interactions (Computational Aspects)

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. nih.govnih.gov Computational methods like molecular docking and pharmacophore modeling are instrumental in elucidating these structure-activity relationships (SAR) and guiding the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used to understand the interactions between small molecules, like quinolinone derivatives, and biological targets such as enzymes or receptors.

In the context of quinoline derivatives, molecular docking studies have been performed to investigate their potential as inhibitors for various targets, including HIV reverse transcriptase, c-MET kinase, and DNA gyrase. nih.govnih.govjppres.com For example, a study on chloro- and bromo-substituted quinoline-containing compounds indicated potent cytotoxicity against HIV reverse transcriptase, with docking studies revealing key interactions within the enzyme's active site. nih.gov Another study on 4-(2-fluorophenoxy) quinoline derivatives as c-MET kinase inhibitors used molecular modeling to understand how mass, electronegativity, and partial charges influence activity. nih.gov

While no specific docking studies for this compound are reported, we can extrapolate from studies on analogous compounds. For instance, docking studies of quinoline derivatives often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's binding pocket. The bromo group at the 6-position could participate in halogen bonding or hydrophobic interactions, while the methyl group at the 8-position might fit into a hydrophobic pocket. The quinolinone core itself can act as a scaffold for hydrogen bond donors and acceptors.

The following table summarizes representative docking results for various quinoline derivatives against different biological targets, illustrating the type of data that would be obtained for this compound.

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Chloro- and bromo-substituted quinolines | HIV Reverse Transcriptase | Not specified | Not specified | nih.gov |

| Quinoline-pyrimidine hybrid (Compound 4) | HIV Reverse Transcriptase | -10.67 | Not specified | nih.gov |

| Quinoline-Thiazole Hybrids | BCR ABL1 Tyrosine Kinase | -7.2 to -8.9 | Met318 | scielo.br |

| 4-(2-fluorophenoxy) quinoline derivatives | c-MET Kinase | Not specified | Not specified | nih.gov |

| Quinolone analogs | DNA Gyrase (E. coli) | Not specified | Asp87, Thr88, Arg91, Met92 | jppres.com |

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore models for various classes of quinoline inhibitors have been developed. For instance, a five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model yielded a statistically significant 3D-QSAR model, which is useful for predicting the activity of new compounds. researchgate.net Similarly, pharmacophore models have been developed for spleen tyrosine kinase (SYK) inhibitors, which are important for treating autoimmune diseases. frontiersin.org

For this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond donor/acceptor feature from the lactam group in the quinolinone ring.

A hydrophobic/halogen bond feature associated with the bromo group at the 6-position.

A hydrophobic feature from the methyl group at the 8-position.

The table below outlines the common pharmacophoric features identified in studies of quinoline derivatives targeting various kinases.

| Target Kinase | Pharmacophoric Features | Reference |

| VEGFR-2 | 2 H-bond acceptors, 1 H-bond donor, 2 aromatic rings | researchgate.net |

| SYK | Not specified in detail, but used for virtual screening | frontiersin.org |

| GLI1 | 2 H-bond acceptors, 2 hydrophobic regions, 1 aromatic ring | nih.gov |

| Janus Kinases (JAKs) | H-bond donors, H-bond acceptors, hydrophobic centers, aromatic rings | mdpi.com |

Research Applications and Future Directions for 6 Bromo 8 Methylquinolin 2 1h One

Role as a Versatile Synthetic Building Block

The presence of a bromine atom on the quinolinone core makes 6-Bromo-8-methylquinolin-2(1H)-one a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Research on related halo-quinolines and -quinolinones has demonstrated the synthetic utility of the carbon-halogen bond. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to form new carbon-carbon bonds by reacting the bromo-derivative with a boronic acid. This approach has been successfully used to synthesize a variety of functionalized quinolines.

Furthermore, nucleophilic substitution reactions on chloro-substituted quinolinones have been reported, leading to the formation of 4-sulfanyl, hydrazino, azido, and amino derivatives. oup.comrsc.org These findings suggest that the 6-bromo substituent in this compound could similarly be replaced by various nucleophiles to generate a library of novel compounds with potentially interesting biological or material properties.

The synthesis of the parent 6-bromo-quinolinone scaffold can be achieved through methods like the Knorr synthesis, which involves the condensation of a β-keto ester with an appropriately substituted aniline (B41778). While a detailed study on the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a structural isomer, has been reported, a similar approach could likely be adapted for the synthesis of the 8-methyl isomer.

Exploration in Material Science (e.g., Fluorescent Compounds)

Quinoline (B57606) and its derivatives are known to exhibit interesting photophysical properties, with many demonstrating fluorescence. This has led to their exploration in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). The inherent fluorescence of the quinoline core can be tuned by the introduction of various substituents.

Halogenated quinolines, in particular, have been utilized as building blocks for the synthesis of dyes for OLEDs and solar cells. The electronic properties of the quinoline ring system, which can be modulated by the presence of a bromine atom and a methyl group, could potentially impart desirable luminescent characteristics to this compound and its derivatives.

Potential in Developing Advanced Chemical Probes

The quinoline scaffold is a key component in the design of fluorescent chemical probes for bio-imaging. researchgate.net These probes are valuable tools for visualizing and studying biological processes in real-time. The fluorescence of quinoline-based probes can be designed to respond to specific analytes or changes in the cellular environment, such as pH or the presence of metal ions.

A significant area of interest is the development of chemical probes for studying epigenetic reader domains, such as bromodomains. Notably, a fragment-based screening approach identified 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone as a binder to the acetyl-lysine binding pocket of bromodomains. This highlights the potential of the brominated quinoline/quinazolinone scaffold to serve as a starting point for the development of potent and selective chemical probes for these important drug targets.

Given the structural similarity, this compound could be explored as a fragment for developing novel probes for bromodomains or other protein targets. The bromine atom provides a convenient handle for linking the quinolinone core to other chemical moieties to enhance binding affinity and selectivity, or to introduce reporter groups.

Emerging Research Areas in Halogenated Quinoline Chemistry

The field of quinoline chemistry is continuously evolving, with a focus on developing more efficient and selective methods for their synthesis and functionalization. nih.govnih.gov A key emerging area is the direct C-H bond functionalization of the quinoline core. rsc.org This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents at specific positions, offering a more atom-economical and environmentally friendly approach to novel quinoline derivatives.

Recent reviews highlight the progress in synthesizing functionalized quinoline derivatives, including hybrid molecules where the quinoline scaffold is combined with other pharmacologically active moieties. nih.govnih.gov This approach aims to create drug candidates with dual modes of action or improved pharmacological profiles. The reactivity of the bromine atom in this compound makes it an ideal candidate for the synthesis of such hybrid molecules through various coupling chemistries.

Furthermore, research into halogenated quinolines as antibacterial and biofilm-eradicating agents is a promising avenue. nih.gov The synthetic tunability of the quinoline scaffold allows for the optimization of antibacterial activity and the reduction of toxicity.

Design Principles for Next-Generation Quinolone Derivatives

The development of new quinolone-based therapeutic agents relies on a deep understanding of their structure-activity relationships (SAR). nih.govasm.org For quinolone antibiotics, specific substitutions at various positions on the bicyclic core are known to be crucial for their antibacterial activity. For instance, the substituent at the N1 position and the carboxylic acid at the C3 position are vital for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. oup.com

While this compound itself is not a classic fluoroquinolone antibiotic, the principles of quinolone design can be applied to the development of new derivatives with other biological activities. The substitution pattern on the benzene (B151609) ring of the quinoline nucleus significantly influences the compound's properties. The presence of a halogen at the C6 position is a common feature in many potent fluoroquinolones, contributing to their broad spectrum of activity. The methyl group at the C8 position in this compound could also impact its biological profile.

Future design principles for next-generation quinolone derivatives will likely focus on creating molecules with high target specificity to minimize off-target effects and toxicity. This can be achieved through a combination of computational modeling, fragment-based drug design, and combinatorial synthesis to explore a wide chemical space around the quinolone scaffold. The versatility of this compound as a synthetic building block makes it a valuable starting point for the application of these modern drug discovery strategies.

Q & A

How can researchers optimize the synthesis of 6-Bromo-8-methylquinolin-2(1H)-one to improve yield and purity?

Classification: Basic

Answer:

Optimization involves precise control of reaction parameters. For brominated quinolinones, methods include:

- Bromination conditions : Use N-bromosuccinimide (NBS) in chloroform or acetic acid at room temperature to minimize side reactions .

- Reaction monitoring : Employ 1H NMR spectroscopy to track intermediate formation and confirm regioselective bromination .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) enhances purity. For example, sodium hydride in N,N-dimethylformamide (DMF) under inert atmosphere achieves ~72% yield in analogous compounds .

What advanced techniques are recommended for resolving contradictions in spectroscopic data during structural characterization?

Classification: Advanced

Answer:

Contradictions often arise from tautomerism or crystallographic disorder. Mitigation strategies:

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. methyl groups) using SHELX programs for structure refinement .

- Dynamic NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by variable-temperature 1H NMR in DMSO-d6 .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for bromine) .

How can computational methods predict the biological activity of this compound?

Classification: Advanced

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (AChE) or cancer-related kinases. Compare results with analogs (e.g., 6-chloro derivatives) to assess bromine’s electronic effects .

- QSAR modeling : Correlate structural descriptors (e.g., Hammett σ for bromine) with IC50 values from similar compounds to estimate potency .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution reactions .

What experimental design considerations are critical for evaluating antimicrobial activity?

Classification: Basic

Answer:

- Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with controls like ciprofloxacin.

- MIC determination : Use broth microdilution (CLSI guidelines) and compare to analogs (e.g., 5-Bromo-3,4-dihydroquinolin-2(1H)-one shows MIC = 8 µg/mL) .

- Mechanistic assays : Combine with fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Classification: Advanced

Answer:

Bromine enhances electrophilicity, enabling:

- Suzuki-Miyaura couplings : Use Pd(PPh3)4, K2CO3, and aryl boronic acids in DMF/H2O (80°C) to introduce aryl groups at C6 .

- Buchwald-Hartwig amination : Replace bromine with amines (e.g., morpholine) using Pd2(dba)3 and Xantphos in toluene .

- SNAr reactions : React with thiols or alkoxides in polar aprotic solvents (e.g., DMSO) at 60°C .

What strategies validate the compound’s stability under varying pH and temperature conditions?

Classification: Basic

Answer:

- Forced degradation studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

- Thermogravimetric analysis (TGA) : Assess decomposition onset temperature (e.g., >200°C for similar dihydroquinolinones) .

How do researchers address discrepancies in biological activity data between analogs?

Classification: Advanced

Answer:

- Structural comparisons : Overlay X-ray structures of analogs (e.g., 6-Bromo vs. 6-Chloro) to identify steric/electronic differences affecting target binding .

- Meta-analysis : Pool IC50 data from multiple studies (e.g., breast adenocarcinoma MCF-7 cells) to identify trends (e.g., bromine’s lipophilicity vs. chlorine’s electronegativity) .

What crystallographic techniques determine the absolute configuration of chiral centers?

Classification: Advanced

Answer:

- Single-crystal X-ray diffraction : Use Mo Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2018. Flack parameter < 0.1 confirms configuration .

- Anomalous dispersion effects : Leverage bromine’s high electron density for phase determination in low-symmetry space groups .

Which in vitro assays are optimal for preliminary anticancer screening?

Classification: Basic

Answer:

- MTT assay : Test against MCF-7 (breast) and A549 (lung) cell lines. Include positive controls (e.g., doxorubicin) and calculate IC50 via nonlinear regression .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

How can researchers differentiate tautomeric forms in solution?

Classification: Advanced

Answer:

- VT-NMR : Observe coalescence of peaks (e.g., C2 carbonyl vs. enolic OH) in DMSO-d6 from 25°C to 100°C .

- IR spectroscopy : Compare keto (C=O stretch ~1680 cm⁻¹) and enol (broad O-H stretch ~3200 cm⁻¹) signatures .

What are the best practices for handling light-sensitive brominated quinolinones?

Classification: Basic

Answer:

- Storage : Amber vials under argon at –20°C.

- Reaction setup : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard additions) .

How to design SAR studies for brominated quinolinones targeting enzyme inhibition?

Classification: Advanced

Answer:

- Core modifications : Synthesize derivatives with halogens (F, Cl, I) at C6 and methyl/ethyl at C8.

- Enzyme assays : Test against SIRT1 (fluorogenic substrate) or MAO-B (kynuramine oxidation) with IC50 determination .

- Crystallography : Co-crystallize with target enzymes (e.g., SIRT1) to map binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.